![molecular formula C22H18N4O3S B2597260 N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 577986-04-0](/img/structure/B2597260.png)

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide involved the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol .Molecular Structure Analysis

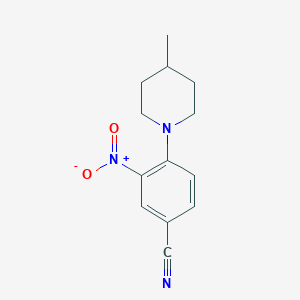

The molecular structure of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” are not available, similar compounds have been studied. For instance, a compound designated as B7, which has a similar structure, was found to inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

Research has focused on the development of hybrid compounds containing quinoxalinyl benzenesulfonamide moieties as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting Alzheimer’s disease treatment. These compounds show promise due to their dual inhibitory activity, selectivity toward BChE, and potential to block AChE-induced β-amyloid aggregation, suggesting a disease-modifying effect. Their molecular docking studies have also provided insight into the structural requirements for effective AChE and BChE inhibition, making them valuable leads for further optimization as multitarget anti-AD agents (Makhaeva et al., 2020).

Catalysis

Quinoxalinyl benzenesulfonamide derivatives have been explored for their catalytic properties, particularly in the context of transfer hydrogenation reactions. Certain ruthenium complexes containing these moieties have shown good activity in catalyzing the hydrogenation of acetophenone derivatives, highlighting their potential as efficient catalysts for organic synthesis processes (Dayan et al., 2013).

Anticancer Activity

Several studies have investigated quinoxalinyl benzenesulfonamide derivatives for their potential anticancer activities. Compounds with this structural motif have been synthesized and tested against various cancer cell lines, showing promising anticancer effects. The mechanisms underlying their anticancer activities include apoptosis induction and cell cycle arrest, making them interesting candidates for further research as anticancer agents (Żołnowska et al., 2018).

Antimicrobial Agents

The antimicrobial properties of quinoxalinyl benzenesulfonamide derivatives have also been a focus of scientific research. Some synthesized compounds have exhibited significant antibacterial and antifungal activities, warranting further studies to explore their potential as new antimicrobial agents. These findings suggest a promising avenue for the development of novel treatments against infectious diseases (Diaconu et al., 2020).

Mécanisme D'action

Target of Action

Quinoxaline derivatives, which this compound is a part of, have been known to interact with various targets, receptors, or microorganisms .

Mode of Action

The specific mode of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .

Orientations Futures

Future research could focus on further understanding the mechanism of action of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” and similar compounds, particularly their role in inhibiting carbonic anhydrase IX (CA IX) and their potential as antiproliferative agents . Additionally, more studies could be conducted to explore the chemical reactions involving this compound .

Propriétés

IUPAC Name |

N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQWWCMNEBFDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)